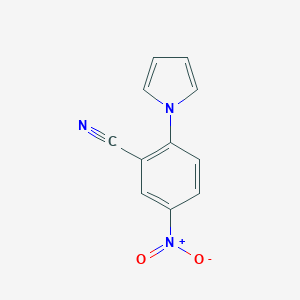

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-2-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQUENNYLRJZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378975 | |

| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-59-3 | |

| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 1h Pyrrol 1 Yl Benzonitrile

Precursor Synthesis and Reactant Selection

The successful synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is critically dependent on the availability and purity of its key starting materials. These precursors are synthesized through well-established chemical transformations.

Synthesis of 2-amino-5-nitrobenzonitrile

2-amino-5-nitrobenzonitrile serves as the aromatic amine component in the pyrrole (B145914) ring formation. One common method for its preparation involves the dehydration of 5-nitroanthranilamide. This reaction can be effectively carried out using a variety of dehydrating agents.

For instance, reacting 5-nitroanthranilamide with phosphorus pentoxide in a solvent such as N-methylpyrrolidone at an elevated temperature (e.g., 80°C) for a couple of hours can yield 2-amino-5-nitrobenzonitrile in high purity and yield (around 91%). google.com Alternatively, phosphorus oxychloride can be employed as the dehydrating agent. The reaction of 5-nitroanthranilamide with phosphorus oxychloride, sometimes in the presence of a base like sodium carbonate, at temperatures ranging from 70 to 90°C, also affords the desired product with good yields (75.5-88%). ias.ac.in

Table 1: Synthesis of 2-amino-5-nitrobenzonitrile

| Starting Material | Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| 5-nitroanthranilamide | Phosphorus pentoxide, N-methylpyrrolidone | 80°C, 2 hours | 91% google.com |

| 5-nitroanthranilamide | Phosphorus oxychloride, Sodium carbonate | 70-85°C, 30 minutes | 88% ias.ac.in |

| 5-nitroanthranilamide | Phosphorus oxychloride | 80-90°C, 15 minutes | 75.5% ias.ac.in |

Synthesis of 2,5-dimethoxytetrahydrofuran

2,5-dimethoxytetrahydrofuran is a key reactant that acts as a synthetic equivalent of succinaldehyde, the 1,4-dicarbonyl compound required for the Paal-Knorr synthesis. A prevalent method for its preparation begins with furan. Furan can be reacted with bromine in methanol to produce 2,5-dihydro-2,5-dimethoxyfuran. jlu.edu.cn This intermediate is then hydrogenated to yield 2,5-dimethoxytetrahydrofuran. The hydrogenation can be achieved using catalysts like Raney nickel under high pressure or through a reduction using a system like magnesium-methanol with a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure, with the latter method offering a high yield of around 90%. jlu.edu.cnchemicalbook.com

An alternative approach involves the intramolecular cyclization of 4,4-dimethoxy-1-butanal. This reaction is catalyzed by a strongly acidic ion exchange resin and proceeds at temperatures between 0 and 70°C, providing the desired product in good yields. google.com

Table 2: Synthesis of 2,5-dimethoxytetrahydrofuran

| Starting Material | Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| 2,5-dihydro-2,5-dimethoxyfuran | Mg-MeOH/Pd-C | Room temperature, atmospheric pressure | 90% jlu.edu.cnchemicalbook.com |

| 2,5-dihydro-2,5-dimethoxyfuran | Raney nickel, H₂ | High pressure | 85% jlu.edu.cn |

| 4,4-dimethoxy-1-butanal | Strongly acidic ion exchange resin | 0-70°C | High |

Established Synthetic Pathways to this compound

The core of the synthesis of this compound lies in the construction of the pyrrole ring onto the benzonitrile (B105546) framework.

Exploration of Pyrrole Ring Formation via Paal-Knorr Synthesis Variants

The Paal-Knorr synthesis is a cornerstone reaction for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines. organic-chemistry.org In the context of synthesizing this compound, 2-amino-5-nitrobenzonitrile acts as the primary amine. The 1,4-dicarbonyl functionality is provided by 2,5-dimethoxytetrahydrofuran, which under acidic conditions, hydrolyzes to form succinaldehyde in situ.

The reaction involves the condensation of the amino group of 2-amino-5-nitrobenzonitrile with the two carbonyl groups of the in situ-generated succinaldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Investigation of Amination Reactions in Benzonitrile Frameworks

The key amination step in this synthesis is the formation of the C-N bond between the benzonitrile ring and the pyrrole nitrogen. This occurs during the Paal-Knorr condensation. The nucleophilic amino group of 2-amino-5-nitrobenzonitrile attacks the carbonyl carbons of the 1,4-dicarbonyl compound. The presence of the electron-withdrawing nitro and cyano groups on the benzonitrile ring can influence the nucleophilicity of the amino group, which in turn can affect the reaction rate.

Solvent Effects and Reaction Catalysis

The Paal-Knorr synthesis of N-aryl pyrroles is typically conducted in the presence of an acid catalyst and a suitable solvent. Glacial acetic acid is a commonly used solvent and catalyst for this transformation, particularly for the reaction of anilines with 1,4-dicarbonyl compounds. ias.ac.in The reaction is often carried out under reflux conditions to drive the condensation and dehydration steps to completion. ias.ac.in The acidic medium facilitates the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde and also catalyzes the cyclization and dehydration steps of the pyrrole formation.

While specific data on the synthesis of this compound is not extensively detailed in readily available literature, the general principles of the Paal-Knorr reaction with o-nitroanilines suggest that refluxing 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid would be a viable synthetic route. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final product can be isolated and purified using standard laboratory procedures like crystallization or column chromatography.

Optimization of Reaction Conditions and Yields

The classical synthesis of N-aryl pyrroles, including this compound, frequently employs the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle. wikipedia.org For the synthesis of the target molecule, this would involve the reaction of 2-chloro-5-nitrobenzonitrile or 2-bromo-5-nitrobenzonitrile with pyrrole. The presence of an electron-withdrawing nitro group on the benzonitrile ring can facilitate the nucleophilic aromatic substitution inherent in the Ullmann reaction. wikipedia.org

The Ullmann condensation traditionally requires high temperatures, often exceeding 150-200 °C, to proceed at a reasonable rate. wikipedia.org The reaction is typically conducted at atmospheric pressure in a high-boiling point solvent. The specific optimal temperature for the synthesis of this compound would necessitate experimental determination, balancing reaction rate with potential side reactions and decomposition. The use of sealed-vessel microwave reactors can lead to a significant increase in reaction temperature and pressure, which can dramatically reduce reaction times.

A hypothetical study on the influence of temperature on the yield of this compound via a conventional Ullmann condensation is presented in the table below.

Table 1: Influence of Temperature on Reaction Yield

| Entry | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|

| 1 | 140 | 1 | 45 |

| 2 | 160 | 1 | 65 |

| 3 | 180 | 1 | 78 |

| 4 | 200 | 1 | 75 (slight decomposition observed) |

Reaction time is a critical parameter to optimize for maximizing yield and minimizing by-product formation. Prolonged reaction times, even at optimal temperatures, can lead to the degradation of the product or starting materials. Conversely, insufficient reaction time will result in incomplete conversion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial for determining the optimal duration.

The following table illustrates a hypothetical study of reaction time versus yield.

Table 2: Effect of Reaction Time on Yield

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 180 | 6 | 55 |

| 2 | 180 | 12 | 78 |

| 3 | 180 | 18 | 80 |

| 4 | 180 | 24 | 76 (increased byproducts) |

The stoichiometry of the reactants, including the aryl halide, pyrrole, copper catalyst, and base, plays a significant role in the outcome of the Ullmann condensation. An excess of one reactant may be necessary to drive the reaction to completion. The amount of copper catalyst and base also needs to be carefully optimized. Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. organic-chemistry.orgresearchgate.net Various bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) can be employed to deprotonate the pyrrole.

A hypothetical optimization of the stoichiometric ratio of pyrrole to 2-chloro-5-nitrobenzonitrile is shown below.

Table 3: Optimization of Reactant Stoichiometry

| Entry | 2-chloro-5-nitrobenzonitrile (equiv.) | Pyrrole (equiv.) | Base (equiv.) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 1.0 | 1.5 | 65 |

| 2 | 1 | 1.2 | 1.5 | 78 |

| 3 | 1 | 1.5 | 1.5 | 82 |

| 4 | 1 | 2.0 | 1.5 | 81 |

Novel Synthetic Approaches and Alternative Strategies

To overcome the often harsh conditions of the traditional Ullmann reaction, modern synthetic methodologies have been developed. These include microwave-assisted synthesis and photochemical approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.govnih.gov The application of microwave irradiation to the Ullmann condensation for the synthesis of this compound can significantly reduce the reaction time from hours to minutes. nih.gov The sealed-vessel environment in a microwave reactor allows for temperatures and pressures to be reached that are not easily attainable with conventional heating, often leading to cleaner reactions with fewer side products.

A comparative hypothetical study between conventional heating and microwave-assisted synthesis is presented below.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 180 | 12 h | 78 |

| Microwave Irradiation | 200 | 20 min | 85 |

Photochemical reactions offer an alternative pathway for the formation of C-N bonds, often under mild conditions at room temperature. While a specific photochemical synthesis for this compound has not been extensively reported, theoretical approaches can be considered. One possibility involves a photoredox-catalyzed cross-coupling reaction. In such a system, a photocatalyst, upon excitation by visible light, could facilitate the coupling of a pyrrole derivative with an appropriately activated benzonitrile. beilstein-journals.org Another potential route could involve the photochemical generation of a reactive intermediate from either the pyrrole or the benzonitrile derivative, which then react to form the desired product. rsc.org These methods are at the forefront of synthetic chemistry and represent a greener alternative to traditional high-temperature reactions.

A hypothetical photochemical approach could involve the reaction of a pyrrole anion with a photochemically generated aryl radical from an iodo- or diazonium-functionalized benzonitrile.

Sustainable and Green Chemistry Approaches

While specific research focusing exclusively on the green and sustainable synthesis of this compound is not extensively documented, the principles of green chemistry can be applied to its synthesis by examining the formation of its core components: the pyrrole ring and the substituted benzonitrile structure. Sustainable methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Key strategies applicable to the synthesis of this compound include microwave-assisted synthesis, the use of environmentally benign solvents and catalysts, and flow chemistry techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds like pyrroles. nih.govsemanticscholar.org This technique can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. nih.gov For the synthesis of pyrrole derivatives, microwave irradiation has been successfully applied to classical reactions such as the Paal-Knorr and Hantzsch syntheses, often under solvent-free conditions, which further enhances the green credentials of the process. pensoft.net

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile organic compounds (VOCs) that are hazardous to human health and the environment. The exploration of greener solvents such as water, ionic liquids, or even solvent-free conditions represents a significant step towards sustainability. nih.govresearchgate.netrsc.org For instance, the Paal-Knorr synthesis of pyrroles has been effectively carried out in aqueous media using nano-organocatalysts, demonstrating the feasibility of moving away from conventional organic solvents. pensoft.net

In the context of constructing the benzonitrile moiety, green approaches focus on replacing toxic reagents and minimizing waste. The synthesis of benzonitriles can be achieved under greener conditions using ionic liquids that can act as both the solvent and catalyst, and which can often be recycled. researchgate.netrsc.org

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.net This technology allows for the precise control of reaction parameters, which can lead to higher yields and purities, thereby reducing the need for extensive purification steps. nih.gov The synthesis of heterocyclic compounds, including pyrroles, has been successfully demonstrated using flow reactors. uc.pt A hypothetical sustainable synthesis of this compound could, therefore, involve a multi-step flow process, potentially integrating the synthesis of the pyrrole ring and its subsequent coupling to the nitrobenzonitrile precursor in a continuous manner.

The following table outlines potential sustainable approaches for the synthesis of this compound based on established green chemistry principles.

| Green Chemistry Approach | Description | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction, likely a nucleophilic aromatic substitution between a pyrrole precursor and a 2-halo-5-nitrobenzonitrile. | - Reduced reaction times- Increased reaction yields- Potential for solvent-free conditions | nih.govnih.govpensoft.net |

| Green Solvents and Catalysts | Employing environmentally benign solvents like water or recyclable ionic liquids, and heterogeneous or recyclable catalysts to facilitate the reaction. | - Reduced environmental impact- Simplified product purification- Potential for catalyst recycling | nih.govresearchgate.netrsc.orgdtu.dk |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor, allowing for precise control over reaction conditions and improved safety. | - Enhanced safety and control- Improved scalability- Higher yields and purity | nih.govresearchgate.netuc.pt |

Further research into these areas could lead to the development of a truly sustainable and environmentally friendly synthetic route to this compound.

Chemical Reactivity and Transformation Studies of 5 Nitro 2 1h Pyrrol 1 Yl Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Moiety

The benzonitrile ring is rendered significantly electron-deficient by the presence of both the nitro (-NO₂) and cyano (-CN) groups, which are powerful electron-withdrawing groups through resonance and inductive effects. This pronounced deactivation makes electrophilic aromatic substitution (EAS) on this ring exceptionally challenging, requiring harsh reaction conditions. uci.edu Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). youtube.comchemistrysteps.com

Halogenation Reactions

Direct halogenation of the benzonitrile ring in 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is predicted to be a low-yielding process due to the severe deactivation of the ring. Standard halogenation conditions, such as bromine or chlorine with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would be necessary. uci.edu The directing effects of the existing substituents are in opposition. The nitro group directs incoming electrophiles to the meta position (position 4), while the pyrrolyl group is an ortho, para-director (directing to positions 3 and 5, though 5 is already substituted). A summary of the directing effects is presented in Table 1.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzonitrile Moiety

| Position | Directed by -NO₂ (meta) | Directed by -pyrrol-1-yl (ortho, para) | Predicted Outcome |

| 3 | - | ortho | Possible, but sterically hindered by the adjacent pyrrole (B145914). |

| 4 | meta | para | Favorable, activated by the pyrrole and directed by the nitro group. |

| 6 | - | ortho | Possible, but sterically hindered and electronically deactivated by proximity to the nitro group. |

Given these factors, substitution, if it occurs, would most likely yield the 4-halo derivative as the major product.

Nitration and Sulfonation Studies

Further nitration or sulfonation of the benzonitrile ring would require even more forcing conditions than halogenation (e.g., fuming HNO₃/H₂SO₄ for nitration or fuming H₂SO₄ for sulfonation). youtube.comyoutube.com The deactivation from the existing nitro and cyano groups makes the aromatic ring extremely unreactive toward additional electrophilic attack. The directing effects would be the same as for halogenation, with the 4-position being the most likely site of substitution, though yields are expected to be very low. The harsh acidic conditions required for these reactions also risk causing polymerization or degradation of the electron-rich pyrrole ring. uobaghdad.edu.iq

Reactions with Nucleophiles

The benzonitrile ring is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of the strong electron-withdrawing nitro group. chemistrysteps.comlibretexts.org SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom bearing a suitable leaving group, forming a resonance-stabilized Meisenheimer complex. youtube.com For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org

In this compound:

The pyrrole group is ortho to the nitro group.

The cyano group is para to the nitro group.

While neither the pyrrolyl nor the cyano group is a conventional leaving group like a halide, under forcing conditions with a strong nucleophile (e.g., NaOH, NaOMe, or NaNH₂), displacement could potentially occur. Attack at the C2 position could lead to the displacement of the pyrrole ring, while attack at the C5 position could displace the nitro group, and attack at the C1 position could displace the cyano group. The most likely scenario based on established SNAr principles is the attack at a position activated by the nitro group (C2 or C4), but without a good leaving group, this reaction is not straightforward.

Table 2: Potential Sites for Nucleophilic Aromatic Substitution (SNAr) on the Benzonitrile Moiety

| Position of Attack | Leaving Group | Activating Group(s) | Feasibility |

| C2 | Pyrrole | -NO₂ (ortho) | Possible with strong nucleophiles under harsh conditions. |

| C5 | Nitro Group | -CN (para) | Possible, as nitro groups can sometimes act as leaving groups. |

| C1 | Cyano Group | -NO₂ (para) | Possible, cyanide can be a leaving group in some contexts. |

Reactivity of the Pyrrole Nitrogen and Ring System

The pyrrole ring is inherently electron-rich and generally highly reactive towards electrophiles. onlineorganicchemistrytutor.com However, the attachment of the electron-withdrawing 2-cyano-4-nitrophenyl group to the nitrogen atom significantly reduces its reactivity compared to simple N-alkylpyrroles.

N-Alkylation and N-Acylation Reactions

Standard N-alkylation and N-acylation reactions are not applicable to this compound. The pyrrole nitrogen atom is already part of a tertiary amine-like structure, having formed a stable carbon-nitrogen bond with the benzonitrile ring. Unlike pyrrole itself, which has an acidic N-H proton that can be removed to create a nucleophilic anion, uobaghdad.edu.iq this N-substituted pyrrole lacks a proton on the nitrogen and cannot be further alkylated or acylated at that position.

Electrophilic Substitution on the Pyrrole Ring

Despite the deactivating effect of the N-aryl substituent, the pyrrole ring remains the most nucleophilic part of the molecule and will preferentially undergo electrophilic substitution over the benzonitrile ring. Electrophilic attack on N-substituted pyrroles occurs predominantly at the C2 and C5 positions (α-positions). quora.comrsc.org Since both positions are available in this molecule, a mixture of 2- and 5-substituted products is expected, with potential for di-substitution under more vigorous conditions.

Milder reagents are typically required for the electrophilic substitution of pyrroles compared to benzene (B151609). uobaghdad.edu.iq

Halogenation: Can often be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent to achieve mono-halogenation at the α-positions.

Nitration: Can be carried out using milder nitrating agents, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to avoid the strongly acidic conditions that cause pyrrole decomposition. researchgate.net

Acylation: Friedel-Crafts acylation can be performed under mild conditions, for example, using an acid anhydride with a mild Lewis acid catalyst.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Pyrrole Ring

| Reaction | Reagent Example | Predicted Major Product(s) |

| Halogenation | NBS or NCS | Mixture of 2-halo- and 5-halo-1-(2-cyano-4-nitrophenyl)-1H-pyrrole |

| Nitration | HNO₃/Ac₂O | Mixture of 2-nitro- and 5-nitro-1-(2-cyano-4-nitrophenyl)-1H-pyrrole |

| Acylation | Acetic Anhydride / ZnCl₂ | Mixture of 2-acetyl- and 5-acetyl-1-(2-cyano-4-nitrophenyl)-1H-pyrrole |

Pyrrole Ring Expansion and Contraction Investigations

Direct experimental studies on the pyrrole ring expansion and contraction specifically for this compound are not extensively documented in publicly available literature. However, the principles of pyrrole chemistry, combined with the electronic effects of the substituent groups, allow for informed predictions of potential reactivity. The N-aryl substitution, particularly with a strongly electron-withdrawing nitrophenyl group, influences the electron density of the pyrrole ring, making it susceptible to certain transformations.

Generally, pyrrole ring contractions are less common but can be induced under specific conditions, often involving photochemical reactions or complex rearrangements initiated by strong reagents. Ring expansion reactions, conversely, are a more studied area of pyrrole chemistry, typically involving the reaction of pyrrole derivatives with carbenes or carbenoids. For instance, the reaction with dichlorocarbene (B158193) can lead to the formation of a 3-chloropyridine (B48278) derivative via a dichlorocyclopropane intermediate. While not specifically reported for the title compound, such pathways represent potential, albeit unverified, routes for modifying the core heterocyclic structure.

Research on related fused heterocyclic systems, such as pyrrolo[2,1-c] stackexchange.comchemistrysteps.combenzothiazines, has demonstrated nucleophile-induced ring contraction, where a six-membered thiazine (B8601807) ring contracts into a five-membered thiazole (B1198619) ring. beilstein-journals.org This proceeds through the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization. beilstein-journals.org While the system is different, it highlights that ring system transformations are a known phenomenon in complex pyrrole-containing molecules.

Transformations of the Nitro Group

The aromatic nitro group is a highly versatile functional group, readily undergoing transformations to introduce a variety of other nitrogen-containing moieties. Its strong electron-withdrawing nature also activates the benzene ring for certain nucleophilic substitutions, although its primary reactivity in synthetic studies often involves its reduction.

Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. For this compound, this conversion yields 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a key intermediate for further derivatization. The presence of the nitrile group requires careful selection of reagents to achieve chemoselectivity.

Several methods are effective for this transformation. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation is a common approach, though the choice of catalyst is crucial to avoid simultaneous reduction of the nitrile. stackexchange.com Platinum on carbon (Pt/C) is often preferred over palladium on carbon (Pd/C) in such cases, as Pd/C can sometimes facilitate nitrile reduction. stackexchange.com Metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are classic and reliable methods. masterorganicchemistry.com A particularly mild and selective reagent is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate (B1210297) or ethanol, which is known to reduce aromatic nitro groups while leaving sensitive functionalities like nitriles and esters unaffected. stackexchange.com

Table 1: Selected Reagents for the Reduction of the Nitro Group

| Reagent | Typical Conditions | Selectivity | Product |

|---|---|---|---|

| H₂, Pt/C | Low H₂ pressure, various solvents | Good for preserving nitrile group | 5-amino-2-(1H-pyrrol-1-yl)benzonitrile |

| Fe, HCl/AcOH | Reflux | Good, classic method | 5-amino-2-(1H-pyrrol-1-yl)benzonitrile |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 70°C | Excellent, tolerates many functional groups | 5-amino-2-(1H-pyrrol-1-yl)benzonitrile |

This table is generated based on general knowledge of nitro group reductions and is illustrative for the target compound.

Derivatization to other Nitrogen-Containing Functionalities

Beyond complete reduction to an amine, the nitro group can be transformed into other nitrogen-containing functional groups through partial reduction or subsequent reactions.

Hydroxylamines: Partial reduction of the nitro group can yield the corresponding N-arylhydroxylamine, 5-(hydroxyamino)-2-(1H-pyrrol-1-yl)benzonitrile. This can be achieved using specific reducing agents like zinc dust in the presence of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org These hydroxylamine (B1172632) derivatives are valuable synthetic intermediates themselves.

Azo and Azoxy Compounds: Under certain reductive conditions, particularly with metal hydrides like lithium aluminum hydride (LiAlH₄), aromatic nitro compounds can undergo bimolecular reduction to form azo compounds. wikipedia.orgcommonorganicchemistry.com This would lead to the formation of a dimeric product where two molecules of the parent nitrile are linked by an azo (-N=N-) bridge.

Other Functional Groups: The nitro group is recognized as a versatile precursor for constructing various functionalities. researchgate.netrsc.org Once reduced to the amine, the resulting aniline (B41778) derivative can be readily converted into diazonium salts, amides, sulfonamides, and other nitrogen-containing groups through well-established aromatic chemistry protocols.

Transformations of the Nitrile Group

The nitrile (cyano) group is considered a carboxylic acid derivative and is a valuable functional handle for accessing several important classes of compounds, most notably amides, carboxylic acids, and primary amines. pressbooks.pub

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a two-stage process that can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk Initially, the nitrile is hydrated to form an amide intermediate. Under the reaction conditions, this amide is typically hydrolyzed further to the corresponding carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, first protonates the nitrile nitrogen. This increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water to form a protonated amide, which then hydrolyzes to the carboxylic acid, 5-nitro-2-(1H-pyrrol-1-yl)benzoic acid. chemistrysteps.compressbooks.pubyoutube.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) results in the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comweebly.com Subsequent protonation from water yields an amide intermediate. Continued hydrolysis of the amide under basic conditions affords the carboxylate salt, which upon acidic workup gives the final carboxylic acid. chemistrysteps.comweebly.com By carefully controlling reaction conditions (e.g., using hydrogen peroxide in a basic medium), it is sometimes possible to stop the reaction at the amide stage, yielding 5-nitro-2-(1H-pyrrol-1-yl)benzamide.

Table 2: Products from the Hydrolysis of the Nitrile Group

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Heat | 5-nitro-2-(1H-pyrrol-1-yl)benzamide | 5-nitro-2-(1H-pyrrol-1-yl)benzoic acid |

This table illustrates the expected products from the hydrolysis of the title compound based on established nitrile chemistry.

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a route to aminomethyl-substituted aromatics. This transformation requires potent reducing agents. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. youtube.com The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an aqueous workup to produce the amine. pressbooks.pub In this case, the product would be (5-nitro-2-(1H-pyrrol-1-yl)phenyl)methanamine. Given the reactivity of LiAlH₄, it would also reduce the nitro group, likely leading to the amino-substituted benzylamine, (5-amino-2-(1H-pyrrol-1-yl)phenyl)methanamine. commonorganicchemistry.com

Catalytic Hydrogenation: High-pressure hydrogenation using catalysts like Raney Nickel is another effective method for nitrile reduction. wikipedia.orgresearchgate.net This method can also reduce the nitro group simultaneously. The choice of catalyst and conditions is critical to control the reaction's outcome.

Table 3: Selected Reagents for the Reduction of the Nitrile Group

| Reagent | Typical Conditions | Expected Product |

|---|---|---|

| 1. LiAlH₄, THF; 2. H₂O | Reflux, followed by workup | (5-amino-2-(1H-pyrrol-1-yl)phenyl)methanamine* |

| H₂, Raney Nickel | High pressure, elevated temperature | (5-amino-2-(1H-pyrrol-1-yl)phenyl)methanamine* |

*This table is generated based on general knowledge of nitrile group reductions. Given the strong reducing conditions, simultaneous reduction of the nitro group is highly probable. A milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde. pressbooks.pubwikipedia.org

Cycloaddition Reactions of the Nitrile

The nitrile functional group in this compound serves as a key handle for participating in cycloaddition reactions, most notably the [3+2] cycloaddition with azide (B81097) sources to form tetrazole rings. This transformation is of significant interest as the tetrazole moiety is a well-recognized bioisostere for carboxylic acids in medicinal chemistry. The reaction involves the addition of an azide, such as sodium azide (NaN₃), to the carbon-nitrogen triple bond of the nitrile.

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a widely studied and reliable transformation. nih.gov Various catalytic systems have been developed to facilitate this reaction, often requiring elevated temperatures and polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govscielo.org.za The reaction of this compound with an azide source would yield 5-(5-nitro-2-(1H-pyrrol-1-yl)phenyl)-1H-tetrazole.

Several methodologies reported for the synthesis of 5-substituted tetrazoles from benzonitriles are applicable. scielo.org.za Lewis acids are frequently employed to activate the nitrile group towards nucleophilic attack by the azide ion. Sharpless and co-workers developed a notable method using zinc salts, such as zinc bromide or zinc chloride, which offers a safer alternative to previously used reagents. nih.gov Other effective catalysts include various heterogeneous systems, which simplify product purification and catalyst recovery. scielo.org.zanih.gov

The electronic nature of the substituents on the benzonitrile ring can influence the reaction rate. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition with azide.

Below is a summary of typical conditions used for the synthesis of tetrazoles from nitriles, which are expected to be effective for the target compound.

Table 1: Representative Catalytic Systems for Tetrazole Synthesis from Nitriles

| Catalyst System | Solvent | Temperature | Findings | Citation |

| Nano-TiCl₄·SiO₂ | DMF | Reflux | Efficient and reusable solid Lewis-acid catalyst providing good yields. | scielo.org.za |

| Zinc Chloride (ZnCl₂) | Water | Reflux | A safe and effective method for converting nitriles to tetrazoles. | nih.gov |

| Zinc Bromide (ZnBr₂) | Water / Isopropanol | 120 °C | Provides moderate to excellent yields for a broad range of aromatic and heterocyclic nitriles. | rsc.org |

| Montmorillonite K-10 Clay | DMF | 110-115 °C | A heterogeneous catalyst that promotes the reaction. | scielo.org.za |

| Fe₃O₄·SiO₂ | N/A | N/A | A superparamagnetic nanocatalyst used in some modern synthetic routes. | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions

The scaffold of this compound, containing both a pyrrole and a substituted benzene ring, is a prime candidate for modification via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the parent molecule does not possess a typical halide or triflate leaving group necessary for many standard cross-coupling protocols, its derivatives or advanced coupling methodologies allow for its use in such transformations. For instance, the nitro group could potentially be used directly as a coupling handle in some advanced Suzuki-Miyaura reactions or be converted to a more conventional leaving group. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate using a palladium catalyst, is a powerful tool for creating biaryl structures. researchgate.netrsc.org To make this compound reactive under standard Suzuki conditions, it would typically need to be derived from a halogenated precursor, such as 5-nitro-2-halo-benzonitrile. Alternatively, modern protocols are emerging for the direct coupling of nitroarenes. researchgate.net

The coupling of pyrrole-containing substrates has been successfully demonstrated. For example, SEM-protected pyrroles undergo efficient Suzuki-Miyaura coupling under mild conditions. nih.gov Similarly, coupling reactions involving N-Boc-2-pyrroleboronic acid and various bromoindazoles proceed in good yields, highlighting the compatibility of the pyrrole moiety with palladium catalysis. mdpi.com The presence of unprotected N-H groups in heterocyclic substrates can sometimes inhibit the catalyst, but specific ligand systems, such as those involving SPhos and XPhos, have been developed to overcome this challenge. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Heterocyclic Compounds

| Catalyst / Ligand | Base | Solvent | Temperature | Findings | Citation |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Effective for coupling N-Boc-2-pyrroleboronic acid with bromoindazoles. | mdpi.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 110 °C | Efficient for coupling aryl chlorides with arylboronic acids. | nih.gov |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | 2-MeTHF | 100 °C | Suitable for coupling of SEM-protected bromopyrroles with various boronic acids. | nih.gov |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.org Similar to the Suzuki reaction, application to this compound would conventionally require a halogenated version of the molecule. This reaction allows for the facile synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org The choice of ligand is crucial, with sterically hindered phosphine (B1218219) ligands like XPhos being highly effective. beilstein-journals.org Research on the amination of estrone (B1671321) derivatives has shown that electron-withdrawing groups, such as a nitro group, on the aniline coupling partner can lead to excellent yields, suggesting the electronic environment of this compound is conducive to such transformations. beilstein-journals.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Catalyst / Ligand | Base | Solvent | Temperature | Findings | Citation |

| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 110 °C (Microwave) | High yields for amination at C-2 or C-4 of estrone derivatives. | beilstein-journals.org |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 70-100 °C | First reliable system for coupling primary amines. | wikipedia.org |

Spectroscopic and Structural Characterization of 5 Nitro 2 1h Pyrrol 1 Yl Benzonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of 1D and 2D NMR data, the precise chemical environment of each atom and their connectivity can be established.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) and benzene (B151609) rings. The protons of the pyrrole ring typically appear as multiplets in the aromatic region. The protons on the nitrated benzene ring are significantly influenced by the electron-withdrawing nitro group and the pyrrole substituent, leading to characteristic downfield shifts. For instance, in related benzonitrile (B105546) derivatives, protons on the benzonitrile ring can exhibit complex splitting patterns and chemical shifts depending on their position relative to the substituents.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the benzene ring will show distinct signals, with those directly attached to the nitro group and the pyrrole ring being significantly deshielded. The carbon atoms of the pyrrole ring will also resonate in the aromatic region, with their precise shifts dependent on the electronic effects of the substituents. In similar structures containing a benzonitrile moiety, the carbon atoms of the ring display a wide range of chemical shifts. acs.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can provide valuable information about the nitrogen atoms in the nitro group and the pyrrole ring. The chemical shift of the nitro group nitrogen is typically found in a distinct downfield region, providing direct evidence for its presence. The pyrrole nitrogen will have a chemical shift characteristic of five-membered aromatic heterocycles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H-2', H-5' | ~6.5-7.5 | ~120-130 |

| Pyrrole H-3', H-4' | ~6.0-7.0 | ~110-120 |

| Benzene H-3 | ~7.8-8.2 | ~130-140 |

| Benzene H-4 | ~8.0-8.5 | ~125-135 |

| Benzene H-6 | ~7.5-8.0 | ~115-125 |

| C-1 | - | ~110-120 |

| C-2 | - | ~140-150 |

| C-3 | - | ~130-140 |

| C-4 | - | ~125-135 |

| C-5 | - | ~145-155 (due to NO₂) |

| C-6 | - | ~115-125 |

| C≡N | - | ~115-125 |

| Pyrrole C-2', C-5' | - | ~120-130 |

| Pyrrole C-3', C-4' | - | ~110-120 |

Note: These are predicted values based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The H-H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be expected between adjacent protons on the pyrrole ring and between adjacent protons on the benzene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons of the benzene ring attached to the pyrrole and nitro groups. Correlations between the pyrrole protons and the benzene carbons, and vice versa, would definitively establish the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this planar molecule, NOESY can help to confirm the through-space interactions between protons on the pyrrole ring and the proton at the 6-position of the benzene ring, further solidifying the structural assignment.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Analysis of Characteristic Functional Group Absorptions and Vibrational Modes

The vibrational spectrum of this compound is dominated by the characteristic absorptions of the nitro, cyano, and aromatic functionalities.

Nitrile Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the region of 2220-2240 cm⁻¹.

Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the range of 1500-1560 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) which appears in the 1335-1385 cm⁻¹ region. esisresearch.org These bands are often very intense in the IR spectrum.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons on both the benzene and pyrrole rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which can be diagnostic of the arrangement of the substituents.

Table 2: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C≡N | Stretching | 2220-2240 | Sharp, Strong (IR) |

| NO₂ | Asymmetric Stretching | 1500-1560 | Strong (IR) |

| NO₂ | Symmetric Stretching | 1335-1385 | Strong (IR) esisresearch.org |

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1400-1600 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 700-900 | Strong (IR) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound (C₁₁H₇N₃O₂). The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence. For instance, in the analysis of related heterocyclic compounds, HRMS has been used to confirm the calculated molecular formula to within a few parts per million. rsc.org The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of characteristic fragments such as the nitro group (NO₂) and the cyano group (CN).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The primary fragmentation of aromatic nitro compounds under mass spectrometric conditions often involves the loss of the nitro group (NO₂) or related neutral species like NO and HNO₂. nih.govnih.gov For benzonitriles, a characteristic fragmentation is the loss of HCN or HNC, leading to the formation of a benzyne (B1209423) radical cation. nih.govresearchgate.net

Based on these general principles, a plausible fragmentation pathway for this compound upon ionization would likely involve the following key steps:

Loss of the Nitro Group: A primary fragmentation pathway is expected to be the cleavage of the C-NO₂ bond, resulting in the loss of a neutral NO₂ molecule (46 u).

Loss of the Cyano Group: Fragmentation involving the nitrile group could occur through the loss of a neutral HCN molecule (27 u).

Cleavage of the Pyrrole Ring: The pyrrole ring can undergo fragmentation, although this is generally a more complex process involving multiple bond cleavages.

Sequential Fragmentations: Daughter ions formed from the initial fragmentation steps can undergo further fragmentation, leading to a cascade of product ions.

A detailed MS/MS study would be required to confirm these predicted pathways and to determine the relative abundance of the various fragment ions, which would provide a more complete picture of the molecule's gas-phase ion chemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related structures, such as substituted nitrobenzenes and N-arylpyrroles, allows for a detailed discussion of the expected structural features.

The crystal packing of this compound would be governed by a variety of intermolecular interactions, primarily driven by the polar nitro group and the N-H group of the pyrrole ring.

Hydrogen Bonding: The presence of the N-H group in the pyrrole ring and the oxygen atoms of the nitro group creates the potential for strong N-H···O hydrogen bonds. These interactions are a common feature in the crystal structures of nitro-containing heterocyclic compounds and play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net

π-π Stacking: The aromatic nature of both the benzene and pyrrole rings suggests the likelihood of π-π stacking interactions between adjacent molecules. These interactions, where the planar rings stack on top of each other, are a significant cohesive force in the crystal packing of many aromatic compounds.

The conformation of this compound in the solid state is largely defined by the torsion angle between the planes of the benzonitrile and pyrrole rings. This angle is a result of the balance between steric hindrance and the drive for π-system conjugation.

In related N-arylpyrrole structures, the torsion angle between the two rings can vary significantly depending on the nature and position of the substituents. For instance, in the absence of significant steric hindrance from ortho substituents, the rings may adopt a more coplanar arrangement to maximize π-conjugation. However, steric repulsion between the ortho cyano group and the pyrrole ring in this compound would likely lead to a twisted conformation. nih.govlibretexts.org

The planarity of the nitro group with respect to the benzene ring is another important conformational parameter. In many nitroaromatic compounds, the nitro group is twisted out of the plane of the aromatic ring to some extent. nih.gov

A summary of expected conformational parameters is presented in the table below.

| Parameter | Expected Value/Range | Rationale |

| Benzene-Pyrrole Torsion Angle | Non-zero, likely significant | Steric hindrance between the ortho cyano group and the pyrrole ring. |

| C-N-C bond angle (Pyrrole-Benzene) | ~120° | Typical for sp² hybridized nitrogen. |

| Nitro Group Torsion Angle | May be twisted from the benzene plane | Minimization of steric strain. |

Detailed computational modeling and experimental X-ray diffraction data would be necessary to determine the precise conformational parameters for this molecule. libretexts.orgchemistrysteps.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed as strong absorption bands. The conjugated system extending over both the benzonitrile and pyrrole rings will give rise to these transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyrrole or the oxygen atoms of the nitro group) to a π* antibonding orbital. These are generally weaker than π → π* transitions.

Intramolecular Charge Transfer (ICT): The presence of the electron-donating pyrrole ring and the electron-withdrawing nitro and cyano groups is expected to result in a significant intramolecular charge transfer character in the electronic transitions. This ICT can lead to a red-shift (bathochromic shift) of the absorption bands to longer wavelengths.

UV-Vis spectra of related pyrrole derivatives often show absorption maxima in the range of 250-400 nm. researchgate.net The exact position and intensity of the absorption bands for this compound would depend on the solvent polarity, as the energy of the ICT states can be sensitive to the solvent environment.

The emission properties of this compound, specifically its ability to fluoresce or phosphoresce, are heavily influenced by the presence of the nitro group.

Fluorescence: Nitroaromatic compounds are often non-fluorescent or weakly fluorescent. rsc.orgnih.gov This is because the nitro group can promote efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), a non-radiative pathway that competes with fluorescence. However, in some cases, particularly in molecules with strong intramolecular charge transfer character, fluorescence can be observed. springernature.com The fluorescence, if any, would likely be weak and its quantum yield would be highly dependent on the solvent polarity.

Phosphorescence: Due to the efficient ISC, phosphorescence from the triplet state might be observable, especially at low temperatures in a rigid matrix where non-radiative decay pathways are minimized. sigmaaldrich.comrsc.org The phosphorescence spectrum would be red-shifted relative to the fluorescence spectrum.

Detailed photophysical studies, including measurements of fluorescence and phosphorescence quantum yields and lifetimes in various solvents, would be necessary to fully characterize the excited-state dynamics of this compound.

Computational Chemistry and Theoretical Investigations of 5 Nitro 2 1h Pyrrol 1 Yl Benzonitrile

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental properties of a molecule. These theoretical methods provide a microscopic view of the electron distribution and energy levels, which govern the molecule's behavior.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a map of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. An ESP analysis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile would highlight the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group as potential sites for positive interactions, while the hydrogen atoms would show positive potential.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

Prediction of Reaction Mechanisms and Kinetics

By modeling potential reaction pathways, it is possible to predict the most likely mechanism for a given transformation. For example, in the case of a nucleophilic aromatic substitution on the benzene (B151609) ring of this compound, computational modeling could determine whether the reaction proceeds via a Meisenheimer complex and which position is most susceptible to attack. The calculated activation energies would provide an estimate of the reaction rates, offering valuable information for synthetic chemists.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a molecule with N atoms, the PES is a (3N-6) dimensional hypersurface (or 3N-5 for linear molecules) that maps all possible conformations to their corresponding potential energy. The exploration of the PES for this compound is crucial for identifying its stable conformers, transition states between them, and the rotational barriers of its substituent groups.

The primary focus of a PES exploration for this molecule would be the dihedral angle between the phenyl and pyrrole (B145914) rings. The planarity or non-planarity of the molecule significantly influences its electronic properties, including conjugation and, consequently, its reactivity and spectroscopic characteristics. Another key aspect would be the orientation of the nitro (NO₂) and cyano (CN) groups relative to the benzene ring.

Computational methods such as Density Functional Theory (DFT) are well-suited for this type of analysis. A typical approach would involve a relaxed scan of the potential energy surface, where the dihedral angle between the two rings is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy configuration. The resulting energy profile would reveal the global minimum (the most stable conformation) and any local minima (other stable, but less favorable, conformers). The energy differences between these minima and the transition states connecting them provide the rotational energy barriers.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, the prediction of its NMR, vibrational (infrared and Raman), and UV-Vis spectra would be of significant interest.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard and reliable approach for calculating NMR chemical shifts.

The process would involve first optimizing the geometry of the most stable conformer(s) of the molecule, as identified from the PES scan. Then, the NMR shielding tensors would be calculated for each nucleus in the molecule. These shielding tensors are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the predicted chemical shifts is highly dependent on the choice of the functional and basis set.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be the expected output of such a computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Pyrrole) | 7.2 - 7.5 | C (Pyrrole) | 110 - 125 |

| H (Phenyl) | 7.8 - 8.5 | C (Phenyl) | 120 - 150 |

| C (Cyano) | ~115 | ||

| C (Nitro-substituted) | ~148 |

Note: The values in this table are illustrative and represent a plausible range for a molecule with these functional groups. Actual calculated values would be more precise.

Vibrational Frequency Calculations and Mode Assignment

Following the geometry optimization of the stable conformer(s), a frequency calculation is performed. This calculation yields a set of vibrational modes, each with a specific frequency. The nature of these vibrations (e.g., stretching, bending, or torsional modes) can be visualized and assigned to specific functional groups. For this compound, key vibrational modes would include the C-H stretching of the aromatic rings, the N-O stretching of the nitro group, the C≡N stretching of the cyano group, and the C-N stretching between the rings.

A hypothetical table of calculated vibrational frequencies and their assignments is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C≡N Stretch | 2220 - 2240 |

| N-O Asymmetric Stretch | 1500 - 1550 |

| N-O Symmetric Stretch | 1330 - 1370 |

| C-N Stretch (Inter-ring) | 1250 - 1300 |

Note: These are typical frequency ranges for the specified functional groups and serve as an example of the data that would be generated.

Prediction of UV-Vis Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The prediction of the UV-Vis absorption maxima (λ_max) for this compound would be accomplished using Time-Dependent Density Functional Theory (TD-DFT).

The calculation is typically performed on the optimized ground-state geometry of the molecule. TD-DFT calculates the excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. These excitation energies can then be converted to wavelengths, providing the predicted λ_max values. The electronic transitions, such as π → π* and n → π* transitions, can also be characterized. For a conjugated system like this compound, the position of the absorption maxima will be sensitive to the planarity of the molecule and the nature of the solvent.

A hypothetical table of predicted UV-Vis absorption maxima is shown below.

| Transition Type | Predicted λ_max (nm) |

| π → π | 320 - 360 |

| n → π | 270 - 300 |

Note: These values are illustrative and represent a plausible range for a molecule with this chromophoric system.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum mechanical calculations are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule over time and in the presence of a solvent.

For this compound, an MD simulation would provide a detailed picture of its conformational landscape in a solution. The simulation would start with the molecule placed in a box of solvent molecules (e.g., water, DMSO). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

The simulation would track the positions and velocities of all atoms over a period of time (typically nanoseconds to microseconds). Analysis of the resulting trajectory would reveal the preferred conformations of the molecule in the solvent, the dynamics of the rotation between the phenyl and pyrrole rings, and the specific interactions (e.g., hydrogen bonds) between the solute and the solvent molecules. This information is crucial for understanding how the solvent environment influences the structure and, consequently, the reactivity and spectroscopic properties of the molecule.

Advanced Applications and Biological Relevance of 5 Nitro 2 1h Pyrrol 1 Yl Benzonitrile and Its Analogues

Exploration of Potential Biological Interactions

The biological activity of a compound is predicated on its ability to interact with specific macromolecules within a biological system. For analogues of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, computational and experimental methods have been employed to explore these potential interactions at a molecular level.

Ligand-Macromolecule Docking Studies

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. Studies on various pyrrole-containing compounds have revealed their potential to bind to the active sites of several key enzymes implicated in disease.

For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which share the pyrrole-phenyl core structure, have been docked against the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase, two crucial enzymes in bacterial metabolic pathways. nih.gov The docking results indicated that these molecules could fit within the enzyme active sites, forming interactions similar to known ligands. nih.gov Similarly, docking studies of pyrrolyl benzohydrazide derivatives have been conducted to understand their binding interactions with both DHFR and enoyl ACP reductase active sites. nih.gov Another study focused on pyrrole-benzimidazole derivatives, which were evaluated for their binding affinity to Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant processes. nih.gov These computational analyses consistently highlight the ability of the pyrrole (B145914) scaffold to participate in key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in enzyme active sites.

| Compound Class | Macromolecular Target | Key Interactions Observed |

|---|---|---|

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase, Dihydrofolate Reductase (DHFR) | Binding within the active site with interactions similar to known ligands. nih.govnih.gov |

| Pyrrole-Benzimidazole Derivatives | Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) | High binding affinity with ample interactions within the active site. nih.gov |

| 2-Aminopyrrole-3-carbonitrile Derivatives | Metallo-β-lactamases (e.g., IMP-1) | Binding interactions involving the carbonitrile and phenyl groups. nih.gov |

Enzyme Inhibition Mechanism Investigations

Building on the insights from docking studies, various analogues have been synthesized and evaluated for their ability to inhibit specific enzymes. Enzyme inhibition is a cornerstone of modern pharmacology, and pyrrole derivatives have shown promise in this area.

Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Certain N-acylamide derivatives in this series proved to be potent inhibitors of the MBL IMP-1, with inhibition constants in the low micromolar range. nih.gov In another research avenue, new series of 4-(1H-pyrrol-1-yl)benzohydrazides and their 2,5-dimethylpyrrol analogues were assessed as dual inhibitors of enoyl ACP reductase and DHFR. nih.govnih.gov The majority of these synthesized compounds exhibited inhibitory activity against both enzymes, suggesting a potential multi-target mechanism of action for their antitubercular properties. nih.govnih.gov

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| N-Acylamide derivatives of 2-aminopyrrole-3-carbonitrile | Metallo-β-lactamase (IMP-1) | Potent inhibition with constants in the low µM range. nih.gov |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase & DHFR | Dual inhibition observed for most tested compounds. nih.govnih.gov |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Enoyl-ACP reductase (InhA) | Highly active with a reported MIC of 3.125 μg/mL against M. tuberculosis. |

Investigations into Cellular Pathways Modulated by the Compound

The interaction of a compound with its molecular target(s) can trigger a cascade of events, leading to the modulation of entire cellular pathways. While specific pathway analyses for this compound are not yet available, studies on related heterocyclic compounds provide templates for potential mechanisms. For example, small molecules can influence protein quality control systems, such as autophagy and the ubiquitin-proteasome system, which are crucial for cellular health and are often dysregulated in diseases like cancer and neurodegeneration. researchgate.net The inhibition of enzymes like the deubiquitinase USP1/UAF1 complex by small molecules has been shown to disrupt the DNA damage response pathway, leading to decreased survival in non-small cell lung cancer cells. nih.gov Given that nitropyrrole derivatives have been investigated as radiosensitizers, a function intrinsically linked to DNA damage, exploring their impact on DNA repair and cell survival pathways is a logical future direction. nih.gov

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule correlates with its biological or material activity. By systematically altering substituents on a core scaffold, researchers can identify key structural features responsible for the desired effect.

Design and Synthesis of Analogues with Varied Substituents

The synthesis of diverse libraries of analogues is the first step in any SAR study. For pyrrole-containing scaffolds, various synthetic methodologies have been developed. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were prepared by coupling 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with various substituted phenyl acetic acids. nih.gov Another approach involved the synthesis of 2-amino-3-cyanopyrroles by treating α-hydroxyketones with primary amines and malononitrile, allowing for variation at the N1-position of the pyrrole ring. uq.edu.au The Paal-Knorr reaction is another versatile method that has been employed for the synthesis of derivatives such as 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile (B105546). alliedacademies.org These synthetic strategies enable the introduction of a wide range of functional groups at different positions of the core structure, allowing for a thorough exploration of the chemical space and its impact on activity.

Elucidation of Key Structural Features for Biological or Material Activity

Through the biological evaluation of synthesized analogue libraries, key structural determinants of activity have been elucidated. In a study of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as MBL inhibitors, the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.govuq.edu.au Replacing the diphenyl groups with methyl groups, for example, led to a significant loss of activity. uq.edu.au

In the context of nitropyrrole derivatives investigated as hypoxic cell radiosensitizers, the radiosensitizing potential was generally found to increase with the electron affinity of the nitropyrrole. nih.gov This highlights the critical role of the nitro group's electronic properties. A study on triphenyl-1H-pyrroles for antihyperglycemic potential revealed that an unsubstituted phenyl ring at specific positions was crucial, while substitutions on that ring led to reduced or completely lost activity. alliedacademies.org These findings underscore the precise structural and electronic requirements for achieving specific biological outcomes with this class of compounds.

| Compound Series | Biological Activity | Key Structural Features for Activity |

|---|---|---|

| 2-Aminopyrrole-3-carbonitriles | Metallo-β-lactamase Inhibition | The 3-carbonitrile group, vicinal 4,5-diphenyl groups, and N-benzyl side chain are important for potency. nih.govuq.edu.au |

| Nitropyrroles | Radiosensitization | Activity increases with the electron affinity of the molecule. nih.gov |

| Triphenyl-1H-pyrroles | Antihyperglycemic | Unsubstituted phenyl rings at positions 4 and 5 are preferred; substitution reduces activity. alliedacademies.org |

Potential in Materials Science and Functional Applications

The unique molecular architecture of this compound, which incorporates a π-electron-rich pyrrole ring directly linked to a π-electron-deficient nitro- and cyano-substituted benzene (B151609) ring, establishes a potent donor-π-acceptor (D-π-A) framework. This configuration is a cornerstone for designing advanced materials with significant potential in various functional applications, particularly in the realm of materials science. The inherent electronic asymmetry of this molecule and its analogues is a key driver for their interesting optical and electronic properties, making them promising candidates for next-generation materials.

Optoelectronic Properties Research

The investigation into the optoelectronic properties of this compound and its analogues is largely centered on their potential as nonlinear optical (NLO) materials. Organic compounds with significant NLO properties are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov The efficacy of these materials is often linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov In this compound, the pyrrole ring acts as the electron donor, while the nitro and cyano groups on the benzene ring serve as strong electron acceptors. This arrangement facilitates a significant ICT upon photoexcitation.

Research on analogous D-π-A systems has demonstrated that the presence of a pyrrole moiety as the conjugated bridge can lead to enhanced NLO effects. The strong electron-withdrawing nature of the nitro group plays a pivotal role in modulating the electronic and optical properties of π-electronic systems. nih.gov This substitution can lead to solvent-dependent UV-vis spectral changes, indicating a strong interaction between the molecule's electronic structure and its environment.

Theoretical studies on similar chromophores have shown that the choice of the π-spacer and the strength of the donor and acceptor groups are critical in tuning the NLO response. The pyrrole ring, being more electron-rich than other heterocyclic spacers like furan or thiophene, can contribute to a more significant charge transfer and, consequently, a larger hyperpolarizability, which is a measure of the NLO activity.

Interactive Table: Comparison of Key Moieties in NLO Chromophores.

| Feature | Pyrrole | Nitro Group | Cyano Group |

| Electronic Nature | Electron Donor | Strong Electron Acceptor | Strong Electron Acceptor |

| Role in D-π-A System | π-electron-rich bridge | Induces strong ICT | Enhances electron deficiency |

| Effect on Properties | Can enhance NLO effects | Modulates electronic and optical properties | Contributes to n-type characteristics |

Applications in Organic Semiconductors

The molecular design of this compound, featuring potent electron-withdrawing nitro and cyano groups, makes it and its analogues prime candidates for investigation as n-type organic semiconductors. rsc.org While pyrrole-containing materials have been traditionally explored for their electron-donating (p-type) properties, the introduction of strong electron-accepting functionalities can effectively lower the energy levels of the molecular orbitals, facilitating electron injection and transport. nih.gov

The development of stable and efficient n-type organic semiconductors is crucial for the advancement of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net Nitroaromatics, in general, have been identified as a promising class of materials for n-type semiconductors due to the strong electron-withdrawing nature of the nitro group. rsc.org This functional group can impart excellent air stability and allow for remarkable tunability of energy levels. rsc.org